Trimethylsilyl 3-bromobutanoate
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Overview
Description
Trimethylsilyl 3-bromobutanoate is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a reagent in organic synthesis. This compound has various applications in the field of synthetic chemistry, especially in the preparation of esters, ketones, and aldehydes.
Mechanism of Action
Trimethylsilyl 3-bromobutanoate is a reactive compound that can undergo various chemical reactions. It can react with alcohols to form esters, with amines to form amides, and with ketones and aldehydes to form enolates. The compound can also undergo hydrolysis, oxidation, and reduction reactions.
Biochemical and Physiological Effects:
Trimethylsilyl 3-bromobutanoate has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis and has no therapeutic or medicinal properties.
Advantages and Limitations for Lab Experiments
The advantages of using Trimethylsilyl 3-bromobutanoate in lab experiments include its high reactivity, low toxicity, and ease of handling. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its sensitivity to moisture and air, which can cause it to decompose or react prematurely.
Future Directions
There are several future directions for research involving Trimethylsilyl 3-bromobutanoate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research is the investigation of the compound's reactivity with different types of substrates. Additionally, the use of Trimethylsilyl 3-bromobutanoate in the synthesis of new pharmaceuticals and agrochemicals is an area of potential future research.
Synthesis Methods
Trimethylsilyl 3-bromobutanoate can be synthesized by reacting 3-bromobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield is typically high. The resulting product is a clear, colorless liquid that is highly reactive and can be stored at low temperatures.
Scientific Research Applications
Trimethylsilyl 3-bromobutanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters, ketones, and aldehydes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
18301-67-2 |
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Molecular Formula |
C7H15BrO2Si |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
trimethylsilyl 3-bromobutanoate |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)5-7(9)10-11(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
LBKUIBRAAQFCQC-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
synonyms |
3-Bromobutyric acid trimethylsilyl ester |
Origin of Product |
United States |
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